3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-31-20-8-2-17(3-9-20)21-14-22(29)28(16-25-21)15-23(30)27-12-10-26(11-13-27)19-6-4-18(24)5-7-19/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFMPXVYSYHNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one , a pyrimidinone derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a piperazine moiety, which is often associated with various pharmacological activities, including antidepressant and antipsychotic effects.
Antidepressant and Anticancer Properties
Research indicates that compounds containing piperazine and pyrimidinone moieties exhibit significant antidepressant and anticancer activities. A study highlighted that similar piperazine derivatives showed promising results against various cancer cell lines, suggesting that the presence of the piperazine ring enhances biological activity .
Receptor Binding Affinity
The compound's biological activity is largely attributed to its interaction with various receptors. For instance, derivatives with similar structures have demonstrated affinity for serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in mood regulation and psychotropic effects. The introduction of substituents on the piperazine ring can modulate this affinity, impacting the overall efficacy of the compound .
The proposed mechanism involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibitors of MAO have been shown to elevate levels of these neurotransmitters, thereby exerting antidepressant effects. For example, a related pyridazinone derivative showed significant inhibition of MAO-B with an IC50 value as low as 0.013 µM .
Case Studies
- Anticancer Activity : A study involving the synthesis and evaluation of pyridazinones revealed that compounds similar to our target compound displayed cytotoxic effects against L929 fibroblast cells. Compound T6 was noted for its low cytotoxicity at therapeutic doses, indicating a favorable safety profile while maintaining efficacy against cancer cell lines .
- Receptor Binding Studies : Another investigation into coumarin-piperazine derivatives found that modifications in the piperazine substituents significantly influenced receptor binding affinities. The most potent derivatives showed high affinity for α1A adrenergic receptors, which are implicated in various physiological responses including mood regulation .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| MAO-B Inhibition | T6 | 0.013 | |
| Cytotoxicity | T3 | 27.05 | |
| Antidepressant | Coumarin Derivative | Varies |
Table 2: Receptor Affinity Comparison
Wissenschaftliche Forschungsanwendungen
Neurotransmitter Interaction
Research indicates that this compound interacts with key neurotransmitter receptors, particularly:
- Serotonin Receptors : Modulating serotonin levels can have significant effects on mood and anxiety disorders.
- Dopamine Receptors : Its potential role in regulating dopamine pathways may be beneficial for treating conditions like schizophrenia and depression .
Antidepressant Activity
Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and dopamine pathways suggests that this compound could be a candidate for developing new antidepressants.
Study 1: Binding Affinity Analysis
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant binding affinity to serotonin receptors. The results indicated that modifications to the piperazine moiety could enhance receptor selectivity, thereby improving therapeutic efficacy against depression .
Study 2: Behavioral Impact in Animal Models
In a behavioral study involving rodents, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. This suggests its potential utility as an anxiolytic agent, meriting further investigation into its mechanisms of action .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the piperazine derivative.
- Coupling with the pyrimidine core through a series of chemical reactions.
- Purification and characterization through techniques like NMR and mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Research Implications
The compound’s dual substituents (4-fluorophenylpiperazine and 4-methoxyphenyl) position it as a promising candidate for sigma-2 receptor-targeted cancer therapy, particularly in drug-resistant tumors. Comparative studies with pyridazinone and pyrido-pyrimidinone derivatives highlight the importance of core heterocycles in modulating receptor specificity and cytotoxicity . Future work should prioritize in vivo efficacy studies and detailed binding assays against sigma receptor subtypes.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one?
- Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a substituted piperazine (e.g., 4-(4-fluorophenyl)piperazine) to a pyrimidinone core via a ketone linker. Key steps include:
- Step 1: Alkylation of the piperazine moiety using chloroacetyl chloride or ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Nucleophilic substitution to attach the pyrimidinone ring, followed by oxidation to form the 2-oxoethyl bridge .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are standard for isolating high-purity product.
Q. What analytical techniques are critical for characterizing the compound’s structural integrity and purity?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl and methoxyphenyl groups) and identifies rotational isomers due to the piperazine ring .
- X-ray Crystallography: Resolves stereoelectronic effects, such as the dihedral angle between the pyrimidinone and fluorophenyl groups, critical for understanding π-π stacking in receptor binding .
- HPLC-MS: Validates purity (>98%) and detects trace byproducts (e.g., unreacted piperazine intermediates) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the compound while minimizing side reactions?
- Answer:
- Reaction Parameter Tuning: Use anhydrous solvents (e.g., THF) and inert gas (N₂) to prevent hydrolysis of the ketone intermediate .
- Catalyst Selection: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity for pyrimidinone functionalization .
- Byproduct Mitigation: Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents during alkylation .
Q. How can contradictions in pharmacological data (e.g., conflicting receptor binding affinities) be systematically addressed?
- Answer:
- Comparative Binding Assays: Use radioligand displacement studies (e.g., ³H-spiperone for serotonin receptors) across multiple cell lines (HEK-293 vs. CHO) to isolate species-specific variations .
- Structural Analysis: Overlay X-ray/NMR data with computational models (e.g., molecular docking in AutoDock Vina) to identify steric clashes or electronic mismatches in receptor interactions .
- Meta-Analysis: Aggregate data from independent studies (e.g., PubChem BioAssay) to distinguish experimental artifacts (e.g., solvent polarity effects) from true biological variability .
Q. What computational strategies are effective for predicting the compound’s metabolic stability and off-target interactions?
- Answer:
- ADMET Prediction: Use QSAR models (e.g., SwissADME) to estimate CYP450 inhibition risks, focusing on the methoxyphenyl group’s susceptibility to demethylation .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 5-HT₁A) to assess binding pocket residency times and identify reactive metabolites .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways in oxidative degradation .
Methodological Notes for Experimental Design
- Pharmacological Profiling: Prioritize functional assays (e.g., cAMP accumulation for GPCR activity) over binding assays to capture downstream signaling effects .
- Crystallization Conditions: For X-ray studies, use slow evaporation with mixed solvents (e.g., DMSO/hexane) to stabilize conformational polymorphism in the piperazine ring .
- Data Reprodubility: Pre-screen batches via DSC (differential scanning calorimetry) to detect polymorphic variations affecting solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
